Tyrosyl-prolyl-tryptophyl-glycinamide
Overview
Description
Tyrosyl-prolyl-tryptophyl-glycinamide is a chemical compound . It is also known by other names such as Tyr-pro-trp-gly-NH2, [Tyr0,Trp2]-MIF-I, and Tyr-W-mif-1 . It holds great potential for scientific research, with its intricate structure offering a myriad of applications, ranging from drug development to understanding protein interactions.
Molecular Structure Analysis
Tyrosyl-prolyl-tryptophyl-glycinamide has a molecular formula of C27H32N6O5. Its average mass is 520.580 Da and its monoisotopic mass is 520.243408 Da .Physical And Chemical Properties Analysis
Tyrosyl-prolyl-tryptophyl-glycinamide has a density of 1.4±0.1 g/cm3. It has a molar refractivity of 141.0±0.3 cm3. It has 11 H bond acceptors, 8 H bond donors, and 10 freely rotating bonds .Scientific Research Applications
Inhibitory Effects on Aggression and Analgesia
Tyrosyl-prolyl-tryptophyl-glycinamide (Tyr-MIF-1) has been studied for its inhibitory influences on aggression and defeat-induced analgesia in mice. Research indicates that Tyr-MIF-1 may function as an endogenous opioid antagonist, with significant inhibitory effects on aggression. Its antagonistic effects are more potent than those of MIF-1 (prolyl-leucyl-glycinamide) (Kavaliers & Hirst, 1986).
Interaction with Dopamine Receptors
Tyr-MIF-1 has shown effects on dopaminergic function in animal models. Studies suggest that Tyr-MIF-1's anti-immobility effect in behavioral despair tests (used for antidepressants) is modulated by dopamine antagonists. This implies that some central nervous system actions of Tyr-MIF-1 are mediated by dopamine receptors (Pulvirenti & Kastin, 1988).
Influence on Sexual Behavior in Rats
Research exploring the effects of the oxytocin fragment prolyl-leucyl-glycinamide (PLG) on sexual behavior in rats found that PLG facilitates female sexual behavior, but its precursor, tyrosine-prolyl-leucyl-glycinamide, did not demonstrate similar effects. These results suggest a differential impact of PLG and its precursor on sexual behavior in rats (Gorzalka, Luck, & Tanco, 1991).
Antagonistic Effects on Opioid Analgesia
In studies on the terrestrial snail Cepaea nemoralis, Tyr-MIF-1 was found to antagonize the antinociceptive effects of exogenous opiates and opioid-mediated analgesia, suggesting an evolutionary conservation of functional opioid antagonists (Kavaliers, 1987).
Role in Protein Structure and Function
Studies on tyrosyl and tryptophyl residues in proteins, such as the protein proteinase inhibitor and cellulase from Penicillium notatum, have revealed insights into their structure and function. These studies, although not directly focusing on Tyr-MIF-1, contribute to understanding the broader role of tyrosyl and tryptophyl residues in biological molecules (Inouye et al., 1977; Pettersson, 1968).
Potential in Antibacterial Agents
Research on tyrosyl-tRNA synthetase inhibitors as antibacterial agents has identified compounds related to tyrosine, highlighting the potential of tyrosyl derivatives in developing new antibacterial drugs (Xiao et al., 2015).
Safety And Hazards
properties
IUPAC Name |
(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]pyrrolidine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N6O5/c28-20(12-16-7-9-18(34)10-8-16)27(38)33-11-3-6-23(33)26(37)32-22(25(36)31-15-24(29)35)13-17-14-30-21-5-2-1-4-19(17)21/h1-2,4-5,7-10,14,20,22-23,30,34H,3,6,11-13,15,28H2,(H2,29,35)(H,31,36)(H,32,37)/t20-,22-,23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGSOAJXZHSMGE-PMVMPFDFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=C(C=C2)O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=C(C=C2)O)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N6O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20162710 | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
520.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tyrosyl-prolyl-tryptophyl-glycinamide | |
CAS RN |
144450-13-5 | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144450135 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tyrosyl-prolyl-tryptophyl-glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20162710 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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